molecular formula C12H12N2O B1384304 6-ethyl-2-phenylpyrimidin-4(3H)-one CAS No. 83501-10-4

6-ethyl-2-phenylpyrimidin-4(3H)-one

Cat. No. B1384304
CAS RN: 83501-10-4
M. Wt: 200.24 g/mol
InChI Key: ZKURTKRSYBCVOM-UHFFFAOYSA-N
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Description

The compound “6-ethyl-2-phenylpyrimidin-4(3H)-one” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. One of their carbon atoms is replaced by a nitrogen atom .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis Techniques : A study by Pachpinde and Langade (2019) describes a method for synthesizing related pyrimidin compounds using magnetically recoverable nanoferro-spinel catalysts, indicating potential for efficient synthesis processes in the field (Pachpinde & Langade, 2019).

  • Fluorescence Properties and Metal Ion Recognition : Wu et al. (2008) explored the fluorescence properties of 4-Aryl-6-phenylpyrimidin-2(1H)-ones and their ability to detect zinc ions, suggesting applications in sensing technologies (Wu et al., 2008).

Biological and Medicinal Applications

  • Cytotoxic Activity and Crystal Structure Analysis : Research by Stolarczyk et al. (2018) on 4-thiopyrimidine derivatives, which are structurally similar to 6-ethyl-2-phenylpyrimidin-4(3H)-one, reveals insights into their cytotoxic activity against various cancer cell lines, providing a basis for potential anticancer applications (Stolarczyk et al., 2018).

  • Antioxidant Activities : Dudhe et al. (2013) synthesized derivatives of pyrimidin-thione and evaluated their antioxidant properties, indicating potential for therapeutic applications in oxidative stress-related diseases (Dudhe et al., 2013).

  • Antimicrobial and Antibacterial Applications : Vijaya Laxmi, Ravi, and Nath (2019) investigated substituted benzamide derivatives of pyrimidin for their antibacterial properties, suggesting the potential for developing new antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).

Other Potential Applications

  • Inhibitors for Enzymatic Activities : A study by Shafer et al. (2008) identified pyrimidin-2(1H)-ones as inhibitors of CDC7, an enzyme involved in DNA replication and cell division, indicating potential applications in targeting specific biochemical pathways (Shafer et al., 2008).

  • Anticancer Activity of Ferrocenyl Derivatives : Research on 6-ferrocenylpyrimidin-4(3H)-one derivatives by Grabovskiy et al. (2019) explores their anticancer activity, highlighting the potential for developing novel anticancer agents (Grabovskiy et al., 2019).

properties

IUPAC Name

4-ethyl-2-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-10-8-11(15)14-12(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKURTKRSYBCVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90509350
Record name 6-Ethyl-2-phenylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83501-10-4
Record name 6-Ethyl-2-phenylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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